2-acétamido-2-désoxy-3-O-bêta-D-galactopyranosyl-alpha-D-galactopyranoside de benzyle

Vue d'ensemble

Description

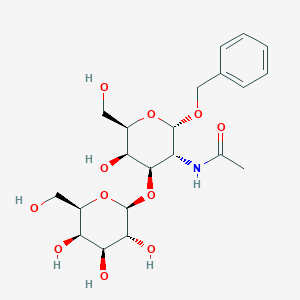

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is a benzyl derivative of 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, which is often used in structural studies on the Lewis lec antigen . This compound has a molecular formula of C21H31NO11 and a molecular weight of 473.47 g/mol .

Applications De Recherche Scientifique

Glycobiology Research

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside serves as a substrate for various glycosyltransferases, including:

- UDP-GlcNAc:Gal1-beta-3GalNAc(GlcNAc-GalNAc)-6-beta-glucosaminyltransferase : This enzyme plays a crucial role in the synthesis of glycoproteins and glycolipids, making the compound essential for studying glycan biosynthesis pathways .

- Sialyltransferases : These enzymes are involved in the addition of sialic acid to glycan chains, which is vital for cell-cell interactions and signaling .

Immunological Studies

The compound has been utilized in the synthesis of haptens for immunological assays. For instance:

- It can be conjugated with proteins such as serum albumin to create synthetic antigens that are used in vaccine development and antibody production .

Enzyme Inhibition Studies

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside acts as an inhibitor for specific enzymes, such as:

- 1,3-galactosyltransferase : This property is particularly relevant in the context of xenotransplantation, where it can help mitigate immune rejection by inhibiting the formation of galactose-containing antigens that trigger immune responses .

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Enzymes/Processes |

|---|---|---|

| Glycobiology | Substrate for glycosyltransferases | UDP-GlcNAc:Gal1-beta-3GalNAc transferase |

| Immunology | Synthesis of haptens for antigen production | Conjugation with serum albumin |

| Enzyme Inhibition | Inhibitor of 1,3-galactosyltransferase | 1,3-galactosyltransferase |

Case Study 1: Synthesis of Synthetic Antigens

A study investigated the synthesis of a hapten derived from Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. The hapten was conjugated with a peptide-like amide spacer and used to produce antibodies against T-antigens. This approach demonstrated the potential for creating targeted immunotherapies .

Case Study 2: Role in Glycan Biosynthesis

Research highlighted the role of this compound as a substrate for glycosyltransferases involved in glycan biosynthesis. The findings suggested that manipulating this compound could enhance our understanding of glycan structures and their biological functions, which are critical in cell signaling and disease mechanisms .

Mécanisme D'action

Target of Action

The primary target of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme . This enzyme plays a crucial role in the O-glycosylation process, which is essential for the proper functioning of many biological systems .

Mode of Action

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside acts as a GalNAc-α-1-O-serine/theonine mimic . It functions as a competitive inhibitor of O-glycan chain extension by blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation .

Biochemical Pathways

The compound affects the O-glycosylation pathway . By inhibiting the β1,3-galactosyltransferase, it prevents the extension of O-glycan chains . This action can have significant downstream effects on various biological processes, including protein folding, stability, and function .

Result of Action

By inhibiting the β1,3-galactosyltransferase, Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside can suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . This indicates that the compound could potentially have therapeutic applications in the treatment of certain types of cancer .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside acts as a substrate for UDP-GlcNAc:Gal1-beta-3GalNAc (GlcNAc-GalNAc)-6-beta-GlcNAc transferase and sialytransferase . It interacts with these enzymes to facilitate the transfer of N-acetylglucosamine (GlcNAc) residues to specific acceptor molecules .

Cellular Effects

It has been found to inhibit the incorporation of glucosamine into O-glycans, which can suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 .

Molecular Mechanism

At the molecular level, Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exerts its effects by inhibiting glycosyltransferase, an enzyme that incorporates glucosamine into O-glycans . This inhibition can lead to a decrease in the biosynthesis of mucin, a type of protein that plays a crucial role in cellular signaling and protection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside typically involves the glycosylation of benzyl alcohol with a protected sugar derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosylation reaction . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of glycosylation and protection-deprotection strategies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar in structure but lacks the beta-D-galactopyranosyl group.

2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-D-galactose: Another glycosylated derivative with different glycosidic linkages.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is unique due to its specific glycosidic linkages and the presence of both benzyl and acetamido groups. These structural features make it particularly useful in studying specific glycosylation patterns and their biological implications.

Activité Biologique

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, commonly referred to as BAGN, is a glycosylated compound that has garnered attention for its biological activity, particularly in the context of HIV research and glycoprotein synthesis. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 473.47 g/mol

- CAS Number : 3554-96-9

- Synonyms : Beta-D-Gal-(1→3)-alpha-D-GalNAc-OBn

The compound is characterized by a benzyl group attached to a galactosamine structure, which plays a crucial role in its interaction with biological systems.

BAGN functions primarily as an inhibitor of O-glycosylation. This process is vital for the proper functioning of glycoproteins and mucins. The inhibition of O-glycosylation can disrupt the synthesis of mucins and affect various cellular processes, including viral replication.

Key Mechanisms:

- Inhibition of Mucin Synthesis : BAGN acts as a competitive inhibitor for β1,3-galactosyltransferase, an enzyme involved in O-glycan chain elongation. This results in reduced mucin production in various cell lines .

- Impact on HIV Replication : Studies have shown that BAGN treatment increases the percentage of HIV-infected cells significantly. For instance, pretreatment with BAGN led to a 7.6-fold increase in HIV-infected cells and a 74-fold increase in secreted viral particles compared to untreated controls .

Biological Activity

The biological activity of BAGN has been extensively studied, particularly regarding its effects on HIV and glycoprotein synthesis.

Table 1: Biological Effects of BAGN on HIV Infection

| Parameter | Control (No BAGN) | BAGN Treatment | Fold Increase |

|---|---|---|---|

| Percentage of HIV-infected cells | 1% | 7.6% | 7.6-fold |

| Intracellular p24 protein | Baseline | Increased by 1.3-fold | 1.3-fold |

| Secreted viral particles | Baseline | Increased by 74-fold | 74-fold |

Case Studies

Several studies have highlighted the efficacy of BAGN in enhancing viral outgrowth and understanding host restriction mechanisms.

- HIV Replication Studies : In vitro experiments indicated that BAGN-treated peripheral blood mononuclear cells (PBMCs) showed enhanced viral outgrowth kinetics in 66% of samples tested from both HIV controllers and treatment-naïve subjects. This suggests that BAGN may facilitate viral replication under certain conditions .

- Glycoprotein Synthesis : Research demonstrated that BAGN can inhibit sialylation processes and disrupt glycoprotein secretion in HT-29 cells, indicating its potential role in modifying cellular glycosylation patterns .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDRTQFLXCNCAG-YOADDMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415340 | |

| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-96-9 | |

| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.